molecular formula C10H18O2 B12517341 Hex-2-enyl butyrate

Hex-2-enyl butyrate

Cat. No.: B12517341
M. Wt: 170.25 g/mol
InChI Key: PCGACKLJNBBQGM-UHFFFAOYSA-N
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Description

trans-2-Hexenyl butyrate: is an organic compound with the molecular formula C10H18O2 . It is an ester formed from the reaction between trans-2-Hexenol and butyric acid. This compound is known for its pleasant, fruity aroma and is commonly used as a flavoring agent in the food industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2-Hexenyl butyrate is synthesized through the esterification of trans-2-Hexenol with butyric acid under azeotropic conditions. This reaction typically involves the removal of water to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of trans-2-Hexenyl butyrate follows the same esterification process but on a larger scale. The reaction is carried out in a reactor where trans-2-Hexenol and butyric acid are combined in the presence of a catalyst, often sulfuric acid, to speed up the reaction. The mixture is heated, and water is continuously removed to ensure the reaction proceeds efficiently .

Chemical Reactions Analysis

Types of Reactions: trans-2-Hexenyl butyrate primarily undergoes hydrolysis, oxidation, and reduction reactions.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: trans-2-Hexenol and butyric acid.

    Oxidation: Various oxidation products depending on the conditions and reagents used.

    Reduction: trans-2-Hexenol.

Scientific Research Applications

Chemistry: trans-2-Hexenyl butyrate is used as a model compound in studies involving esterification and hydrolysis reactions. It is also used in the synthesis of other organic compounds .

Biology: In biological research, trans-2-Hexenyl butyrate is studied for its role as a pheromone in certain insect species. It is used to understand the chemical communication mechanisms in these organisms .

Medicine: While not directly used in medicine, trans-2-Hexenyl butyrate’s role as a pheromone can be leveraged in pest control strategies, which indirectly benefits public health .

Industry: In the food and fragrance industry, trans-2-Hexenyl butyrate is widely used as a flavoring agent due to its fruity aroma. It is found in products like high bush cranberry, strawberry, and black tea .

Mechanism of Action

trans-2-Hexenyl butyrate exerts its effects primarily through its interaction with olfactory receptors. As a pheromone, it binds to specific receptors in the olfactory system of insects, triggering behavioral responses. The exact molecular targets and pathways involved in this process are still under investigation, but it is known to play a significant role in chemical communication among certain insect species .

Comparison with Similar Compounds

  • trans-2-Hexenyl acetate
  • cis-3-Hexenyl butyrate
  • cis-3-Hexenyl hexanoate
  • Butyl butyrate
  • Isoamyl butyrate

Comparison: trans-2-Hexenyl butyrate is unique due to its specific structure and the resulting olfactory properties. While similar compounds like trans-2-Hexenyl acetate and cis-3-Hexenyl butyrate also have fruity aromas, the exact scent profile and intensity can vary. Additionally, the biological activity as a pheromone is specific to trans-2-Hexenyl butyrate, making it distinct in its applications .

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

hex-2-enyl butanoate

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h6-7H,3-5,8-9H2,1-2H3

InChI Key

PCGACKLJNBBQGM-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCOC(=O)CCC

Origin of Product

United States

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